molecular formula C8H10KNO2S B1391769 Potassium 4-butyl-1,3-thiazole-2-carboxylate CAS No. 1240526-62-8

Potassium 4-butyl-1,3-thiazole-2-carboxylate

Cat. No.: B1391769
CAS No.: 1240526-62-8
M. Wt: 223.34 g/mol
InChI Key: XLOZULQOWXYNRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for Potassium 4-butyl-1,3-thiazole-2-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Potassium 4-butyl-1,3-thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, the compound may degrade, leading to a loss of activity. Understanding these temporal effects is crucial for optimizing the use of this compound in biochemical research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and influencing cellular functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells. Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-butyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-butyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt . The reaction can be represented as follows:

C8H9NO2S+KOHC8H9NO2SK+H2O\text{C}_8\text{H}_9\text{NO}_2\text{S} + \text{KOH} \rightarrow \text{C}_8\text{H}_9\text{NO}_2\text{SK} + \text{H}_2\text{O} C8​H9​NO2​S+KOH→C8​H9​NO2​SK+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale neutralization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process .

Properties

IUPAC Name

potassium;4-butyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZULQOWXYNRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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